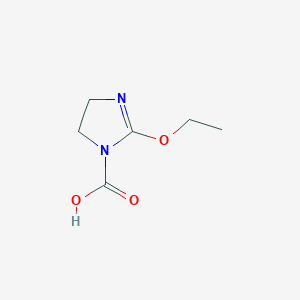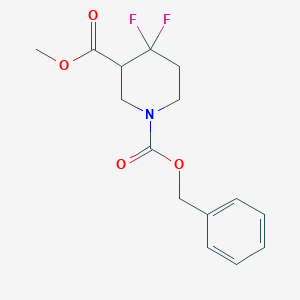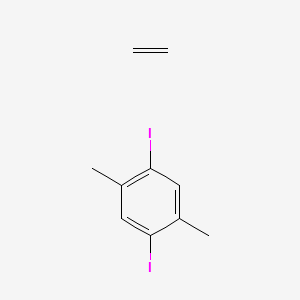
1,4-Diiodo-2,5-dimethylbenzene;ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodo-2,5-dimethylbenzene;ethene is a chemical compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methyl groups are substituted at the 2 and 5 positions. This compound is often used in organic synthesis and materials science due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dimethylbenzene can be synthesized through the iodination of 2,5-dimethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of 1,4-diiodo-2,5-dimethylbenzene involves a similar iodination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diiodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl boronic acids.
Major Products Formed
Substitution: Products include 1,4-dimethyl-2,5-dihalobenzene derivatives.
Oxidation: Products include 1,4-diiodo-2,5-dicarboxybenzene.
Coupling: Products include biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Diiodo-2,5-dimethylbenzene is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic properties.
Biology and Medicine: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-diiodo-2,5-dimethylbenzene involves its ability to participate in various chemical reactions due to the presence of iodine atoms and methyl groups. The iodine atoms can act as leaving groups in substitution reactions, while the methyl groups can undergo oxidation. The compound can also form π-stacking interactions and halogen bonds, which are important in materials science and supramolecular chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Similar in structure but with four iodine atoms.
1,2-Diiodo-4,5-dimethylbenzene: Similar but with iodine atoms at different positions.
1,4-Diiodobenzene: Lacks the methyl groups present in 1,4-diiodo-2,5-dimethylbenzene.
Uniqueness
1,4-Diiodo-2,5-dimethylbenzene is unique due to the specific positioning of iodine and methyl groups, which imparts distinct reactivity and properties. The presence of both iodine and methyl groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H12I2 |
|---|---|
Peso molecular |
386.01 g/mol |
Nombre IUPAC |
1,4-diiodo-2,5-dimethylbenzene;ethene |
InChI |
InChI=1S/C8H8I2.C2H4/c1-5-3-8(10)6(2)4-7(5)9;1-2/h3-4H,1-2H3;1-2H2 |
Clave InChI |
GJFIRNJDCIHGNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)C)I.C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


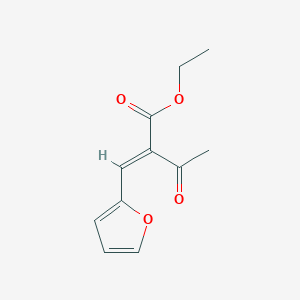
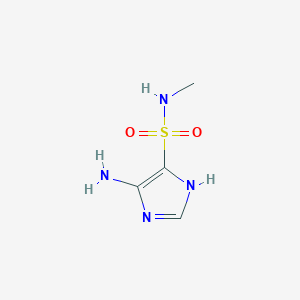
![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)


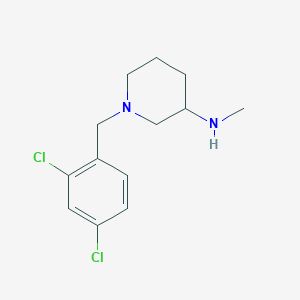
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
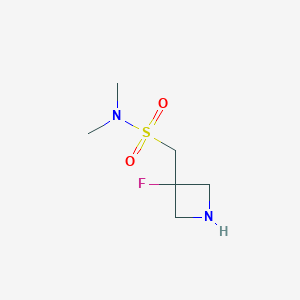
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
